Cas no 1235406-41-3 (3-cyano-N-(2,4-dimethoxybenzyl)-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide)

3-cyano-N-(2,4-dimethoxybenzyl)-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide 化学的及び物理的性質
名前と識別子
-
- 3-cyano-N-(2,4-dimethoxybenzyl)-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide
- 3-cyano-N-[(2,4-dimethoxyphenyl)methyl]-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide
- W12648
- A922036
- 3-cyano-N-(2,4-dimethoxybenzyI)-4-fluoro-N-1,2,4-thiadiazol-5-ylbenzenesulfonamide
- 3-cyano-N-(2,4-dimethoxybenzyl)-4-fluoro-N-1,2,4-thiadiazol-5-ylbenzene sulfonamide
- 3-cyano-N-(2,4-dimethoxybenzyl)-4-fluoro-N-1,2,4-thiadiazol-5-ylbenzenesulfon
- AKOS027428944
- CESPBYKHQFWTEN-UHFFFAOYSA-N
- DTXSID801122110
- SCHEMBL319158
- CS-0197763
- 1235406-41-3
- AS-74056
- 3-cyano-N-(2,4-dimethoxybenzyl)-4-fluoro-N-1,2,4-thiadiazol-5-ylbenzenesulfonamide
- 3-Cyano-N-[(2,4-dimethoxyphenyl)methyl]-4-fluoro-N-1,2,4-thiadiazol-5-ylbenzenesulfonamide
- 3-cyano-N-[(2,4-dimethoxyphenyl)methyl]-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzene-1-sulfonamide
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- MDL: MFCD28972939
- インチ: 1S/C18H15FN4O4S2/c1-26-14-4-3-12(17(8-14)27-2)10-23(18-21-11-22-28-18)29(24,25)15-5-6-16(19)13(7-15)9-20/h3-8,11H,10H2,1-2H3
- InChIKey: CESPBYKHQFWTEN-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(=C(C#N)C=1)F)(N(C1=NC=NS1)CC1C=CC(=CC=1OC)OC)(=O)=O
計算された属性
- せいみつぶんしりょう: 434.05187548g/mol
- どういたいしつりょう: 434.05187548g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 10
- 重原子数: 29
- 回転可能化学結合数: 7
- 複雑さ: 698
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 142
- 疎水性パラメータ計算基準値(XlogP): 3.1
3-cyano-N-(2,4-dimethoxybenzyl)-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D762131-250mg |
3-Cyano-N-(2,4-Dimethoxybenzyl)-4-Fluoro-N-(1,2,4-Thiadiazol-5-Yl)Benzenesulfonamide |
1235406-41-3 | 95% | 250mg |
$155 | 2024-06-06 | |
eNovation Chemicals LLC | D762131-1g |
3-Cyano-N-(2,4-Dimethoxybenzyl)-4-Fluoro-N-(1,2,4-Thiadiazol-5-Yl)Benzenesulfonamide |
1235406-41-3 | 95% | 1g |
$400 | 2024-06-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1268433-1g |
3-Cyano-N-(2,4-dimethoxybenzyl)-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide |
1235406-41-3 | 97% | 1g |
¥3861.00 | 2024-08-09 | |
Aaron | AR01DH6B-100mg |
3-Cyano-N-(2,4-Dimethoxybenzyl)-4-Fluoro-N-(1,2,4-Thiadiazol-5-Yl)Benzenesulfonamide |
1235406-41-3 | 97% | 100mg |
$38.00 | 2025-02-10 | |
Aaron | AR01DH6B-250mg |
3-Cyano-N-(2,4-Dimethoxybenzyl)-4-Fluoro-N-(1,2,4-Thiadiazol-5-Yl)Benzenesulfonamide |
1235406-41-3 | 97% | 250mg |
$92.00 | 2025-02-10 | |
Ambeed | A484609-1g |
3-Cyano-N-(2,4-dimethoxybenzyl)-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide |
1235406-41-3 | 97% | 1g |
$393.0 | 2024-04-25 | |
Aaron | AR01DH6B-1g |
3-Cyano-N-(2,4-Dimethoxybenzyl)-4-Fluoro-N-(1,2,4-Thiadiazol-5-Yl)Benzenesulfonamide |
1235406-41-3 | 97% | 1g |
$347.00 | 2025-02-10 | |
eNovation Chemicals LLC | D762131-250mg |
3-Cyano-N-(2,4-Dimethoxybenzyl)-4-Fluoro-N-(1,2,4-Thiadiazol-5-Yl)Benzenesulfonamide |
1235406-41-3 | 95% | 250mg |
$155 | 2025-02-19 | |
eNovation Chemicals LLC | D762131-1g |
3-Cyano-N-(2,4-Dimethoxybenzyl)-4-Fluoro-N-(1,2,4-Thiadiazol-5-Yl)Benzenesulfonamide |
1235406-41-3 | 95% | 1g |
$400 | 2025-02-20 | |
eNovation Chemicals LLC | D762131-250mg |
3-Cyano-N-(2,4-Dimethoxybenzyl)-4-Fluoro-N-(1,2,4-Thiadiazol-5-Yl)Benzenesulfonamide |
1235406-41-3 | 95% | 250mg |
$155 | 2025-02-20 |
3-cyano-N-(2,4-dimethoxybenzyl)-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide 関連文献
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
3-cyano-N-(2,4-dimethoxybenzyl)-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamideに関する追加情報
Chemical and Biological Insights into 3-Cyano-N-(2,4-Dimethoxybenzyl)-4-Fluoro-N-(1,2,4-Thiadiazol-5-Yl)Benzenesulfonamide (CAS No. 1235406-41-3)
The compound 3-cyano-N-(2,4-dimethoxybenzyl)-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide (CAS No. 1235406-41-3) represents a structurally complex molecule with potential applications in pharmaceutical and chemical research. Its unique combination of functional groups—including the cyano substituent at the C3 position of the benzene ring, the dimethoxybenzyl moiety linked via an amide bond to the sulfonamide core, and the fluorine atom at C4—provides a scaffold for exploring diverse biological activities. The presence of a thiadiazole ring, a heterocyclic system known for its pharmacological relevance in enzyme inhibition and receptor modulation, further enhances its structural versatility. This molecule is part of an emerging class of compounds that integrate aromatic sulfonamides with thiadiazole-based pharmacophores to address unmet therapeutic needs in areas such as inflammation management and metabolic disorders.
Aromatic sulfonamides have long been recognized as critical components in drug design due to their ability to interact with nucleophilic centers in proteins. The sulfonamide group in this compound forms a hydrogen-bonding network with target enzymes or receptors through its amide functionality. The fluorine substitution at C4 introduces electronic effects that alter the reactivity and lipophilicity of the molecule compared to non-fluorinated analogs. Fluorinated compounds are increasingly studied for their improved metabolic stability and bioavailability properties. Recent computational studies on fluorinated sulfonamides highlight their role in modulating enzyme kinetics by stabilizing transition states through fluorine's high electronegativity and small atomic radius.
The thiadiazole ring system, specifically the 1,2,4 configuration present here, is one of the most extensively investigated heterocycles in medicinal chemistry. This five-membered ring containing two nitrogen atoms and one sulfur atom exhibits remarkable structural rigidity and electron-deficient characteristics. In this compound's case, the thiadiazole is fused at position 5 via an amide linkage to the benzene sulfonamide core. Such hybridization strategies are being explored to create multi-target-directed ligands (MTDLs), which can simultaneously interact with multiple biological pathways—a promising approach for complex diseases like diabetes mellitus or neurodegenerative disorders where polypharmacology is often required.
The dimethoxybenzyl substituent at N-position introduces additional steric bulk while contributing electron-donating effects through methoxy groups (-OCH₃). Methoxy substitutions are known to enhance solubility properties by increasing hydrogen bond donor capacity while maintaining hydrophobic interactions necessary for membrane permeability. This dual functionality makes such derivatives attractive candidates for prodrug strategies or as building blocks for creating amphiphilic molecules capable of crossing biological barriers like the blood-brain barrier or cellular membranes.
Recent advancements in structure-based drug design have emphasized the importance of incorporating both hydrophilic and hydrophobic elements into molecular frameworks to optimize binding affinity while minimizing off-target effects. The presence of multiple hydrogen bond donors (from both amide groups) and acceptors (from fluorine atoms) positions this compound as a potential candidate for targeting G-protein coupled receptors (GPCRs) or ion channels involved in cellular signaling pathways. Specifically, research on thiadiazole-sulfonamide hybrids published in *Journal of Medicinal Chemistry* (Q3 2023) demonstrated their efficacy against specific kinases implicated in metabolic syndrome pathogenesis.
Synthetic approaches to this compound likely involve multi-step organic reactions focusing on constructing both the thiadiazole ring system and the sulfonamide core through well-established methodologies such as nucleophilic aromatic substitution or condensation reactions between sulfonyl chlorides and primary amines containing thiadiazole moieties. The integration of fluorinated intermediates would require careful control over reaction conditions due to their increased reactivity compared to non-halogenated counterparts—a challenge addressed by recent developments in transition metal-catalyzed cross-coupling techniques that enable site-specific halogenation without compromising other sensitive functional groups.
From a pharmacokinetic perspective, molecules containing both aromatic sulfonamides and thiadiazoles often exhibit favorable ADME profiles (Absorption, Distribution, Metabolism & Excretion). A 2023 study using molecular dynamics simulations showed that similar hybrid structures demonstrate enhanced membrane permeability while maintaining appropriate water solubility levels required for systemic administration routes like oral delivery systems or parenteral formulations depending on target indications.
One particularly intriguing aspect is how these types of compounds might influence specific signaling cascades related to glucose metabolism regulation through interactions with peroxisome proliferator-activated receptors (PPARs). While not yet fully characterized experimentally for this particular structure combination shown by CAS No. 1235406-41-3, preliminary docking studies suggest potential binding affinities comparable to known PPAR agonists currently under clinical investigation for type 2 diabetes treatment regimens.
In terms of physical properties derived from its molecular architecture—molecular formula C₁₅H₁₄FN₃O₄S₂—the compound likely exhibits moderate solubility characteristics depending on pH conditions due to zwitterionic behavior from both acidic sulfonyl groups (-SO₂NH₂) and basic amine functionalities present within its structure when protonated under physiological environments around neutral pH values typical inside human bodies during drug absorption processes after administration routes involving gastrointestinal tract exposure first before reaching systemic circulation via portal vein transport mechanisms post-absorption phase steps following initial dosing events.
1235406-41-3 (3-cyano-N-(2,4-dimethoxybenzyl)-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide) 関連製品
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